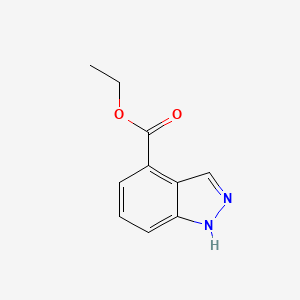

Ethyl 1H-indazole-4-carboxylate

概要

説明

Ethyl 1H-indazole-4-carboxylate is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-indazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization in the presence of a catalyst such as copper acetate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to yield the desired indazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: Ethyl 1H-indazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indazole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Indazole-4-carboxylic acid.

Reduction: Ethyl 1H-indazole-4-methanol.

Substitution: Halogenated indazole derivatives.

科学的研究の応用

Pharmaceutical Development

Role in Drug Synthesis:

Ethyl 1H-indazole-4-carboxylate serves as a crucial building block in the synthesis of numerous pharmaceuticals. Its derivatives are particularly noted for their potential as anti-inflammatory and anti-cancer agents. For instance, a series of indazole derivatives have demonstrated promising antitumor activity, with specific compounds showing nanomolar inhibition against Polo-like kinase 4 (PLK4), which is implicated in cancer cell proliferation .

Case Study:

In a study by Paul et al., several indazole derivatives were synthesized and evaluated for their effectiveness against cancer cell lines. Compound 81c , identified as CFI-400945, was highlighted for its ability to inhibit HCT116 tumor growth in mouse models, showcasing the therapeutic potential of indazole derivatives in oncology .

Biological Research

Mechanistic Studies:

this compound is employed in biological studies to investigate its effects on cellular mechanisms. Research has shown that certain derivatives can inhibit key enzymes involved in cancer progression, such as fibroblast growth factor receptors (FGFRs) and extracellular signal-regulated kinases (ERK1/2) .

Example Findings:

A recent study revealed that a specific derivative exhibited potent inhibitory activity against ERK1/2 with IC50 values ranging from 9.3 nM to 25.8 nM across different cancer cell lines, highlighting its potential as a therapeutic agent .

Material Science

Development of Advanced Materials:

The compound is also significant in material science, particularly in the formulation of polymers and coatings. Its unique chemical properties enhance material durability and resistance to environmental factors, making it suitable for various industrial applications.

Agricultural Chemistry

Agrochemical Applications:

this compound is being explored for its potential use in agrochemicals, contributing to the development of safer pesticides and herbicides. Research indicates that certain indazole derivatives can effectively target pests while minimizing environmental impact .

Analytical Chemistry

Reference Standards:

In analytical chemistry, this compound functions as a reference standard in various analytical methods. This role is critical for ensuring accurate measurements and maintaining quality control in laboratory settings .

Summary Table of Applications

作用機序

The mechanism of action of Ethyl 1H-indazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole ring system can bind to various enzymes and receptors, modulating their activity. For instance, indazole derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways may vary depending on the specific derivative and its application.

類似化合物との比較

Ethyl 1H-indazole-4-carboxylate can be compared with other indazole derivatives, such as:

1H-indazole-3-carboxylate: Similar in structure but with the carboxylate group at a different position, leading to variations in reactivity and biological activity.

1H-indazole-5-carboxylate: Another positional isomer with distinct chemical and pharmacological properties.

1H-indazole-6-carboxylate:

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the carboxylate group on the indazole ring plays a crucial role in determining its interactions with molecular targets and its overall pharmacological profile .

生物活性

Ethyl 1H-indazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzymatic inhibition properties, supported by relevant case studies and research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been recognized for their potential as therapeutic agents. The structural versatility of indazoles allows for modifications that can enhance their biological efficacy. This compound specifically has shown promise in various preclinical studies.

This compound exhibits potent anticancer properties through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Research indicates that indazole derivatives can inhibit the growth of various cancer cell lines. For instance, one study demonstrated that a related indazole compound inhibited the proliferation of breast cancer cells (4T1) with an IC50 value of 0.23–1.15 μM, indicating strong growth inhibitory activity .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This was evidenced in studies where treatment with indazole derivatives resulted in significant increases in apoptotic cell populations .

Case Studies

- Study on 4T1 Cells : In vitro studies showed that treatment with this compound led to a dose-dependent increase in apoptotic cells from 3.7% to 53.2% at varying concentrations . The compound also decreased mitochondrial membrane potential and increased reactive oxygen species (ROS) levels.

- Tumor Growth Inhibition : In vivo studies indicated that similar indazole derivatives effectively suppressed tumor growth without significant side effects, further supporting their potential as anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Anticandidal Activity : A series of indazole derivatives demonstrated efficacy against Candida species, with some compounds showing minimum inhibitory concentrations (MICs) as low as 3.807 mM against C. albicans . This suggests that this compound may contribute to the development of new antifungal agents.

Enzymatic Inhibition

Research has highlighted the role of this compound in inhibiting key enzymes involved in cancer metabolism:

- Lactate Dehydrogenase A (LDH-A) : Inhibition of LDH-A is crucial for reducing lactate production in cancer cells, leading to altered metabolic processes and enhanced chemosensitivity . this compound showed promising results in this regard, enhancing the effectiveness of conventional chemotherapeutics when combined.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Studies have indicated that substituents at specific positions on the indazole ring significantly affect potency and selectivity against various targets:

| Compound | Target | IC50 Value |

|---|---|---|

| This compound | LDH-A | Low micromolar |

| Indazole derivative (2f) | Breast cancer (4T1) | 0.23–1.15 μM |

| Indazole derivative (3a) | C. albicans | 3.807 mM |

Q & A

Q. What are the optimized synthetic routes for Ethyl 1H-indazole-4-carboxylate, and how can reaction conditions be tailored to improve yield and purity?

Basic Research Focus

this compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives in the presence of a base like triethylamine to facilitate cyclization . Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF) and temperature (room temperature vs. reflux) significantly impact yield. For example, using DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a coupling agent improves regioselectivity during imidazole ring formation . Post-synthesis purification via recrystallization from DMF/acetic acid mixtures enhances purity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data (e.g., tautomerism) be resolved?

Basic Research Focus

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and ester functionality.

- IR : Identification of carbonyl (C=O) stretches (~1700 cm) and N-H bonds (~3400 cm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 194.23) validate molecular weight .

Conflicting data, such as tautomeric equilibria in the indazole ring, can be resolved via X-ray crystallography (e.g., SHELX refinement ) or computational methods like DFT to model electronic environments .

Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example:

- Fukui functions highlight regions prone to electrophilic attack, such as the indazole N1 position .

- Electrostatic potential maps reveal charge distribution, aiding in predicting interactions with biological targets or catalysts .

- Solvent effects (polarizable continuum models) refine reactivity predictions in aqueous or non-polar environments .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how can SHELX software address them?

Advanced Research Focus

Challenges include:

- Disordered substituents : Common in flexible ester groups. SHELXL applies restraints to refine occupancy and thermal parameters .

- Twinning : High-resolution data (e.g., synchrotron sources) combined with SHELXD’s dual-space algorithms resolve overlapping reflections .

- Hydrogen bonding networks : SHELXPRO visualizes intermolecular interactions critical for understanding packing arrangements .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

Advanced Research Focus

- Ester Group Modification : Replacing ethyl with bulkier esters (e.g., isopropyl) alters lipophilicity, impacting membrane permeability in antimicrobial assays .

- Substituent Introduction : Adding electron-withdrawing groups (e.g., nitro) to the indazole ring enhances electrophilicity, potentially increasing binding to enzyme active sites .

- In Vitro Testing : Evaluate cytotoxicity and IC values against cancer cell lines (e.g., MHCC97-L) to prioritize derivatives .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Basic Research Focus

特性

IUPAC Name |

ethyl 1H-indazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-4-3-5-9-8(7)6-11-12-9/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDRWPMGDIWCRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=NNC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672308 | |

| Record name | Ethyl 1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-45-8 | |

| Record name | Ethyl 1H-indazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1H-indazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。